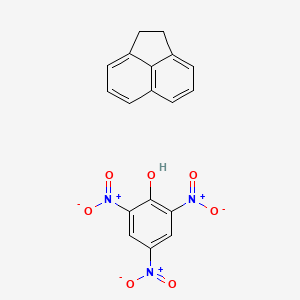![molecular formula C18H18N2O2 B14156202 6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one CAS No. 714244-29-8](/img/structure/B14156202.png)
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-methylquinoline with 2-methylaniline in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The methoxy and anilino groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-methylquinoline: Shares the quinoline core structure but lacks the anilino group.
2-methylaniline: Contains the anilino group but lacks the quinoline structure.
Quinoline N-oxide derivatives: Similar in structure but with an oxidized nitrogen atom.
Uniqueness
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one is unique due to the presence of both the methoxy and anilino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
714244-29-8 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-12-5-3-4-6-16(12)19-11-14-9-13-10-15(22-2)7-8-17(13)20-18(14)21/h3-10,19H,11H2,1-2H3,(H,20,21) |
InChI Key |
WJCIOIBAHFODJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC3=C(C=CC(=C3)OC)NC2=O |
solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)
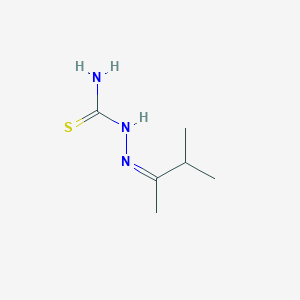
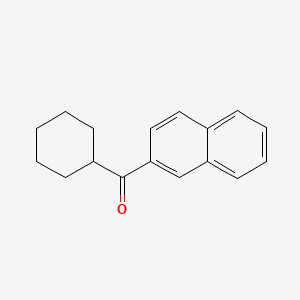
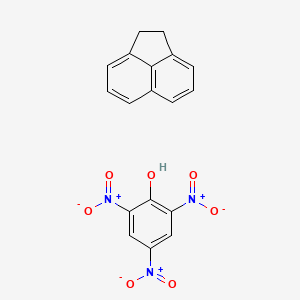
![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)

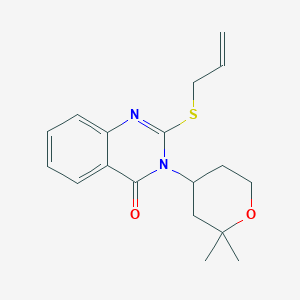
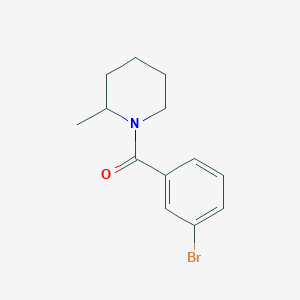

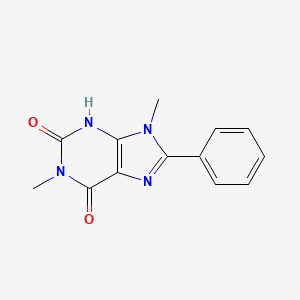
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)

